molecular formula C7H11FO3 B14776706 (1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid

(1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid

Cat. No.: B14776706
M. Wt: 162.16 g/mol
InChI Key: RXCJRJYNJDTAAW-UHFFFAOYSA-N
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Description

(1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid is a chiral compound with a unique structure that includes a fluorine atom, a hydroxyl group, and a carboxylic acid group on a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a cyclohexane derivative.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide (CO2) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, OsO4, KMnO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted cyclohexane derivatives

Scientific Research Applications

(1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of fluorine substitution on biological activity and metabolic pathways.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R,4R)-3-Hydroxycyclohexanecarboxylic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    (1R,3R,4R)-3-Fluorocyclohexanecarboxylic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.

    (1R,3R,4R)-4-Hydroxycyclohexanecarboxylic acid: Lacks the fluorine atom and has the hydroxyl group at a different position.

Uniqueness

(1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the cyclohexane ring, which can significantly influence its chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H11FO3

Molecular Weight

162.16 g/mol

IUPAC Name

3-fluoro-4-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H11FO3/c8-5-3-4(7(10)11)1-2-6(5)9/h4-6,9H,1-3H2,(H,10,11)

InChI Key

RXCJRJYNJDTAAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CC1C(=O)O)F)O

Origin of Product

United States

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